molecular formula C17H16N2O3S B2815623 (E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethene-1-sulfonamide CAS No. 1251711-29-1

(E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethene-1-sulfonamide

Cat. No.: B2815623
CAS No.: 1251711-29-1
M. Wt: 328.39
InChI Key: VTTDIYSNJXUKCK-ZHACJKMWSA-N
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Description

(E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethene-1-sulfonamide typically involves the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Oxidation: The tetrahydroquinoline core is then oxidized to form the 2-oxo derivative.

    Sulfonamide formation: The 2-oxo-1,2,3,4-tetrahydroquinoline is reacted with a sulfonyl chloride derivative to form the sulfonamide.

    Stilbene formation: Finally, the sulfonamide is coupled with a phenylacetylene under basic conditions to form the (E)-2-phenylethenesulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core.

    Reduction: Reduction reactions can also occur, potentially converting the 2-oxo group back to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinoline derivatives.

    Reduction: Products may include hydroxylated tetrahydroquinoline derivatives.

    Substitution: Products may include substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. This can lead to the disruption of essential biological processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Quinoline derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness

(E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethene-1-sulfonamide is unique due to its combination of a tetrahydroquinoline core with a sulfonamide group and a phenylethenesulfonamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamides and quinoline derivatives.

Properties

IUPAC Name

(E)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-17-9-6-14-12-15(7-8-16(14)18-17)19-23(21,22)11-10-13-4-2-1-3-5-13/h1-5,7-8,10-12,19H,6,9H2,(H,18,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTDIYSNJXUKCK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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